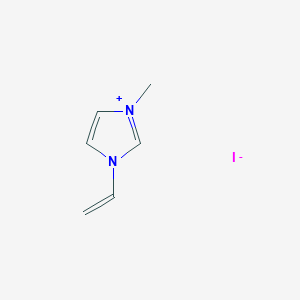
1-(3,4,5-Tribromothiophen-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4,5-Tribromothiophen-2-yl)ethanone is an organic compound with the molecular formula C6H3Br3OS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by the presence of three bromine atoms at the 3, 4, and 5 positions of the thiophene ring and an ethanone group at the 2 position
Méthodes De Préparation
The synthesis of 1-(3,4,5-Tribromothiophen-2-yl)ethanone typically involves the bromination of thiophene derivatives followed by the introduction of the ethanone group. One common method includes:
Bromination: Thiophene is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.
Acylation: The tribrominated thiophene is then subjected to Friedel-Crafts acylation using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-(3,4,5-Tribromothiophen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or other reduced products.
Substitution: The bromine atoms can be substituted with other groups using nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents, leading to the formation of various substituted thiophene derivatives.
Applications De Recherche Scientifique
1-(3,4,5-Tribromothiophen-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 1-(3,4,5-Tribromothiophen-2-yl)ethanone involves its interaction with various molecular targets. The bromine atoms and the thiophene ring contribute to its reactivity and ability to form stable complexes with biological molecules. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
1-(3,4,5-Tribromothiophen-2-yl)ethanone can be compared with other brominated thiophene derivatives, such as:
1-(3,4-Dibromothiophen-2-yl)ethanone: Lacks one bromine atom, leading to different reactivity and properties.
1-(3,5-Dibromothiophen-2-yl)ethanone: Similar structure but with bromine atoms at different positions, affecting its chemical behavior.
1-(3,4,5-Tribromothiophen-2-yl)methanol: Contains a hydroxyl group instead of an ethanone group, resulting in different chemical and biological properties.
Propriétés
Formule moléculaire |
C6H3Br3OS |
|---|---|
Poids moléculaire |
362.87 g/mol |
Nom IUPAC |
1-(3,4,5-tribromothiophen-2-yl)ethanone |
InChI |
InChI=1S/C6H3Br3OS/c1-2(10)5-3(7)4(8)6(9)11-5/h1H3 |
Clé InChI |
DXZOPTCVWWYWDE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C(=C(S1)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[5-acetyloxy-2-(acetyloxymethyl)-6-[2-(3,4-diacetyloxyphenyl)ethoxy]-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-diacetyloxyphenyl)prop-2-enoate](/img/structure/B12103079.png)
![N-{4-[(cyclopropylmethyl)amino]phenyl}acetamide](/img/structure/B12103084.png)
![2-{2H,6H-[1,3]dioxolo[4,5-f]indazol-3-yl}acetic acid](/img/structure/B12103089.png)

![tert-Butyl (S)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B12103103.png)
![(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol](/img/structure/B12103111.png)



